molecular formula C17H13Cl2N3O2S B11630986 (2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11630986
M. Wt: 394.3 g/mol
InChI Key: FTEJKJUZJUHKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a synthetic organic compound that belongs to the class of thiazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves the following steps:

    Formation of the Thiazinane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Phenyl and Dichlorophenyl Groups: These groups can be introduced through substitution reactions using suitable reagents.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an amine or ammonia.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can study its effects on different biological systems to understand its potential therapeutic applications.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its interactions with biological targets can be explored to develop new treatments for various diseases.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its chemical properties can be leveraged to create products with specific characteristics.

Mechanism of Action

The mechanism of action of (2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It could bind to receptors on cell surfaces, modulating cellular responses.

    DNA Interaction: The compound might interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: This compound itself.

    Other Thiazinane Derivatives: Compounds with similar thiazinane ring structures but different substituents.

    Phenyl and Dichlorophenyl Derivatives: Compounds with similar phenyl and dichlorophenyl groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structure. This combination can result in unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H13Cl2N3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C17H13Cl2N3O2S/c18-10-6-11(19)8-13(7-10)20-16(24)14-9-15(23)22-17(25-14)21-12-4-2-1-3-5-12/h1-8,14H,9H2,(H,20,24)(H,21,22,23)

InChI Key

FTEJKJUZJUHKHX-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2)NC1=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.